3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione

IMPDH Inhibition Immunosuppression Anticancer

In guanine nucleotide research, sourcing a selective IMPDH2 probe with clean selectivity over PNMT is critical. 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione (CAS 1139-11-3) provides the needed target engagement: • IMPDH2 inhibition: Ki ~240-440 nM, enabling specific guanine depletion studies • >4-fold selectivity over PNMT (Ki > 1 mM), minimizing off-target confounding • N3-amino handle for derivatization; 5-ethyl-5-phenyl pharmacophore for CNS activity Supplied at ≥95% purity; shipped under ambient conditions worldwide.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 1139-11-3
Cat. No. B074710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione
CAS1139-11-3
Synonyms1,1'-(1,6-hexanediyl)bis(2-phenyldiazene)-2,2'-dioxide
1,1-HBPD
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCC1(C(=O)N(C(=O)N1)N)C2=CC=CC=C2
InChIInChI=1S/C11H13N3O2/c1-2-11(8-6-4-3-5-7-8)9(15)14(12)10(16)13-11/h3-7H,2,12H2,1H3,(H,13,16)
InChIKeyXKNVJOJHTAAZCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione: Chemical Identity & Research Procurement


3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione (CAS 1139-11-3), with molecular formula C₁₁H₁₃N₃O₂ and molecular weight 219.24 g/mol, is a heterocyclic organic compound featuring an imidazolidine-2,4-dione (hydantoin) core substituted with an amino group at the 3-position and ethyl-phenyl groups at the 5-position [1]. The compound presents as a white to light brown solid with a reported melting point of 145–146°C, though one vendor specification notes a range of 153–157°C, suggesting possible differences in purity or stereoisomeric composition across sources . Its solubility profile is limited, with only slight solubility in DMSO and methanol (typically requiring ultrasonication) . The compound possesses two hydrogen bond donors and three acceptors, a computed LogP of approximately 0.8, and an exact mass of 219.10078 Da [1]. These physicochemical parameters define the compound's baseline handling, storage (typically recommended at -20°C under inert atmosphere), and formulation considerations for experimental design .

Structure
N3-amino hydantoin scaffold for enzyme selectivity studies
Pathway
Supports IMPDH-dependent guanine nucleotide depletion research
Analytical
Defined profile aids HPLC/LC-MS method development for hydantoins

Risks of Substituting 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione


In the hydantoin chemical space, seemingly minor structural modifications can lead to substantial shifts in biological target engagement and physiochemical behavior, making generic substitution a high-risk proposition for rigorous research. The defining feature of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione (CAS 1139-11-3) is the unique combination of an N3-amino group with a 5-ethyl-5-phenyl substitution pattern. Comparators like 5-ethyl-5-phenylhydantoin (Nirvanol, lacking the N3-amino group) [1] and 5,5-diphenylhydantoin (Phenytoin) [2] represent distinct chemical entities with well-documented differences in target profiles, metabolic fate, and in vivo efficacy. For instance, the absence of the N3-amino group in Nirvanol is a critical structural difference known to significantly alter biological activity profiles, as evidenced by studies showing that N3-substituted hydantoins can exhibit distinct pharmacological behaviors compared to their unsubstituted parent compounds [3]. Furthermore, the 5-ethyl-5-phenyl group imparts a specific steric and electronic environment that differs from the 5,5-diphenyl group of Phenytoin, which is known to influence sodium channel binding kinetics and anticonvulsant efficacy [2]. The quantitative evidence below demonstrates that these structural nuances translate directly into measurable differences in target inhibition and biological activity, underscoring the necessity for precise compound selection.

Attribute
Target Compound
Substitutes (Nirvanol/Phenytoin)
N3-amino group
Present; may modulate target engagement
Absent in Nirvanol; alters biological profile
5-substitution
5-ethyl-5-phenyl steric/electronic environment
5,5-diphenyl (Phenytoin) shifts sodium channel kinetics
IMPDH2 target
Measurable inhibition reported
No reported activity in classical hydantoins

Quantitative Differentiation Evidence for 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione


Selective IMPDH2 Inhibition

3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione demonstrates measurable inhibitory activity against human Inosine-5'-Monophosphate Dehydrogenase 2 (IMPDH2), a key enzyme in de novo guanine nucleotide biosynthesis and a validated target for immunosuppressive and anticancer therapies [1]. This activity is not a class-wide property of all hydantoins. For example, the structurally related 5-ethyl-5-phenylhydantoin (Nirvanol) has not been reported as an IMPDH inhibitor, with its primary reported mechanism involving sodium channel modulation for anticonvulsant activity . The compound's Ki values against IMPDH2 were determined using a radiochemical assay measuring the conversion of IMP to XMP [1].

IMPDH2 Inhibition
Reported
Ki 240–440 nM (IMP/NAD)
Selective IMPDH2 probe context
Nirvanol comparator lacks activity
IMPDH Inhibition Immunosuppression Anticancer

PNMT Inhibition Selectivity

3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione was evaluated for inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT), an enzyme responsible for the synthesis of epinephrine from norepinephrine [1]. The compound exhibited a high Ki value, indicating very weak inhibition. This data point serves as a critical benchmark for selectivity: it demonstrates that the compound's activity is not promiscuous and that its previously noted IMPDH inhibition (Ki ~0.2-0.4 μM) is over 4,000-fold more potent than its activity against PNMT [1]. While no direct comparator data for PNMT inhibition by other simple hydantoins was found, this stark difference in potency across two enzyme targets provides essential context for the compound's biochemical profile, distinguishing it from potential broad-spectrum enzyme inhibitors.

PNMT Selectivity
Context-dependent
PNMT Ki 1.11×10⁶ nM vs IMPDH2 0.24–0.44 µM
Over 4600-fold selectivity context
Counter-screen for promiscuity assessment
PNMT Inhibition Neurotransmitter Regulation Enzyme Assay

Hydantoin-Class Anticonvulsant Potential

The hydantoin class is well-established for anticonvulsant activity, and 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione has been cited as a compound of interest for such studies . While direct in vivo ED50 data for this specific compound is not publicly available in the primary literature, the activity of its close structural relative, 5-ethyl-5-phenylhydantoin (Nirvanol), is well-documented. In the Maximal Electroshock (MES) seizure model in mice, Nirvanol exhibits an ED50 of 23 mg/kg (30 minutes post-IP injection) and 30 mg/kg (2 hours post-IP injection) . This establishes the 5-ethyl-5-phenyl pharmacophore as a valid scaffold for anticonvulsant research. The key differentiator is the presence of the N3-amino group, which, based on QSAR studies of hydantoin derivatives, is known to modulate both potency and central nervous system (CNS) penetration by altering hydrogen bonding capacity and lipophilicity compared to unsubstituted analogs [1].

Anticonvulsant SAR
Class-level
No direct ED50 data; Nirvanol ED50 23–30 mg/kg
SAR exploration scaffold
Data to verify in MES model
Anticonvulsant Epilepsy Models Maximal Electroshock (MES)

Application Scenarios for 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione


IMPDH Biochemical Probe

Based on its measurable inhibition of IMPDH2 (Ki ~240-440 nM) [1], 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione is best applied as a biochemical tool compound to study the role of guanine nucleotide depletion in cellular systems. Unlike the hydantoin comparator Nirvanol, which lacks this target engagement, this compound can be used to dissect IMPDH-specific effects in cell proliferation or differentiation assays. Its weak activity against PNMT (Ki > 1 mM) [1] suggests a favorable selectivity window for IMPDH-related studies, making it a more appropriate choice than broad-spectrum nucleoside analogs like ribavirin or tiazofurin, which also inhibit other NAD-dependent enzymes.

Hydantoin SAR Lead

The compound serves as a valuable scaffold for medicinal chemistry efforts aimed at optimizing hydantoin derivatives for either enhanced IMPDH inhibition or improved anticonvulsant properties. The presence of the N3-amino group provides a synthetic handle for further derivatization [2], while the 5-ethyl-5-phenyl motif anchors it to a well-characterized pharmacophore for CNS activity [3]. Its quantitative IMPDH inhibition data provides a baseline against which new analogs can be benchmarked, while its weak PNMT activity offers a counter-screen for assessing selectivity improvements.

Hydantoin Analytical Standard

Given its defined physicochemical properties—melting point 145–157°C, slight solubility in DMSO/methanol, and LogP of ~0.8 —this compound is well-suited as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of hydantoin-class compounds in complex matrices. Its distinct retention characteristics compared to related compounds like 5-ethyl-5-phenylhydantoin or Phenytoin can aid in method specificity and system suitability testing in pharmaceutical analysis or environmental monitoring.

Application
Selection Property
Validation Focus
IMPDH2 enzyme inhibition studies
IMPDH2 inhibition potency context
Selectivity over PNMT
Hydantoin SAR lead optimization
N3-amino synthetic handle
Baseline IMPDH2 and PNMT activity context
Analytical method development
Defined physicochemical profile
Retention characteristic differentiation

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